Surfactin

Beschreibung

This compound has been reported in Bacillus subtilis, Bacillus mojavensis, and Bacillus thuringiensis with data available.

Eigenschaften

IUPAC Name |

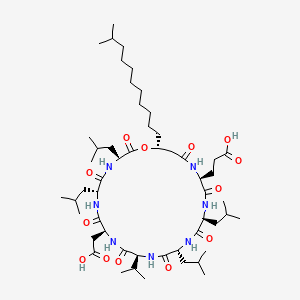

3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWOFRZMQRKHT-WGVNQGGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893274 | |

| Record name | Surfactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24730-31-2 | |

| Record name | Surfactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Chemical Architecture of Surfactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the fundamental chemical structure of Surfactin, a potent cyclic lipopeptide biosurfactant. It details its structural components, physicochemical properties, and biological activities, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Chemical Structure

This compound is a bacterial cyclic lipopeptide renowned for its exceptional surfactant capabilities.[1] It is primarily produced by various strains of Bacillus subtilis.[1] The molecular architecture of this compound consists of two main components: a heptapeptide ring and a β-hydroxy fatty acid chain.[2] This amphiphilic nature, with a hydrophilic peptide portion and a lipophilic fatty acid tail, is responsible for its potent physicochemical and biological activities.[3]

The peptide ring is formed by seven amino acids, creating a lactone bridge with the fatty acid.[4] The typical amino acid sequence is L-Glu¹-L-Leu²-D-Leu³-L-Val⁴-L-Asp⁵-D-Leu⁶-L-Leu⁷.[3] The presence of both D- and L-amino acids is a characteristic feature of non-ribosomal peptide synthesis. The acidic residues, L-glutamic acid (Glu) and L-aspartic acid (Asp), confer a negative charge and hydrophilic character to one side of the peptide loop.[5][6] Conversely, the hydrophobic amino acids, including multiple leucine (Leu) residues and a valine (Val) residue, form a significant hydrophobic domain.[7]

The second core component is a β-hydroxy fatty acid chain that is linked to the N-terminus of the peptide chain, and its hydroxyl group forms a lactone ring with the C-terminal carboxyl group of the last amino acid.[4] The length of this fatty acid tail is variable, typically ranging from 13 to 16 carbon atoms.[8] This variation in fatty acid chain length, along with substitutions in the amino acid sequence, gives rise to a family of this compound isoforms or congeners.[2][8]

Quantitative Physicochemical and Biological Data

The structural variations among this compound homologues directly influence their physicochemical properties, such as their ability to reduce surface tension and form micelles, as well as their biological activity.

Surface Activity and Critical Micelle Concentration (CMC)

This compound is one of the most powerful known biosurfactants, capable of reducing the surface tension of water from 72 mN/m to approximately 27 mN/m at very low concentrations.[9] The critical micelle concentration (CMC) is a key parameter that indicates the minimum concentration required to form micelles and achieve maximum surface tension reduction.[10] The CMC is influenced by the length of the fatty acid chain.[11]

| This compound Homologue | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| C12 this compound | 12 | 0.35 | 32.2 |

| C13 this compound | 13 | 0.18 (approx.) | - |

| C14 this compound | 14 | 0.12 (approx.) | - |

| C15 this compound | 15 | 0.08 | 27.5 |

Data compiled from[11].

Antimicrobial Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[12] Its primary mechanism of action involves the disruption of microbial cell membranes.[6] The minimum inhibitory concentration (MIC) is a standard measure of its antimicrobial efficacy.

| Target Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 512 | 1024-2048 (range) |

| Staphylococcus aureus (MRSA) | SA 095 | 512 | 1024-2048 (range) |

| Staphylococcus aureus (MRSA) | SA 366 | 512 | 1024-2048 (range) |

| Staphylococcus aureus (MRSA) | SA 326 | 1024 | 1024-2048 (range) |

| Staphylococcus aureus (MRSA) | SA 452 | 512 | 1024-2048 (range) |

Data for MRSA strains isolated from patients with diabetic foot ulcers, compiled from[13]. MBC stands for Minimum Bactericidal Concentration.

Experimental Protocols

This section provides an overview of the methodologies for the production, purification, characterization, and activity assessment of this compound.

Production and Purification of this compound

Objective: To produce and isolate this compound from Bacillus subtilis culture.

Methodology:

-

Fermentation:

-

Inoculate a seed culture of a this compound-producing strain of Bacillus subtilis (e.g., ATCC 21332) into a suitable production medium, such as Landy medium.[14]

-

Incubate the culture in a shaker at 30-37°C and 220 rpm for 48-72 hours.[15][16] Optimal pH is typically maintained around 6.7-7.0.[16]

-

Monitor this compound production throughout the fermentation process.

-

-

Extraction and Purification:

-

Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to remove bacterial cells.[17]

-

Collect the cell-free supernatant and acidify it to pH 2.0 with concentrated HCl to precipitate the crude this compound.[9]

-

Harvest the precipitate by centrifugation.

-

Extract the crude this compound from the precipitate using a solvent such as methanol.[18]

-

Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.[18]

-

For further purification of isoforms, employ silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC).[19][20]

-

Structural Characterization

Objective: To confirm the chemical structure and identify isoforms of the purified this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Mass Spectrometry (MS):

-

Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI)-MS to determine the molecular weights of the purified compounds.[22]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can be used to deduce the amino acid sequence and the structure of the fatty acid chain.[23]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Conduct ¹H and ¹³C NMR spectroscopy to elucidate the detailed three-dimensional structure and conformation of this compound in solution.[24]

-

Determination of Surface Activity

Objective: To measure the surface tension reduction and determine the Critical Micelle Concentration (CMC) of this compound.

Methodology:

-

Tensiometry:

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Measure the surface tension of each solution using a tensiometer with the Du Noüy ring method or the Wilhelmy plate method.[11][25]

-

Plot the surface tension as a function of the logarithm of the this compound concentration.[1]

-

The CMC is the concentration at the inflection point of the curve, where the surface tension reaches a minimum and plateaus.[1]

-

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against target microorganisms.

Methodology:

-

Microbroth Dilution Method:

-

Prepare a standardized inoculum of the target bacterial or fungal strain.[26]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth).[13]

-

Add the standardized inoculum to each well.

-

Include positive (no this compound) and negative (no inoculum) controls.

-

Incubate the plate at 37°C for 18-24 hours.[13]

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13]

-

Visualizing Key Processes

Biosynthesis of this compound via Non-Ribosomal Peptide Synthetase (NRPS)

This compound is synthesized by a large, multienzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[8] This enzymatic assembly line consists of modules, where each module is responsible for the incorporation of a specific amino acid.[27] The process involves domains for adenylation (A), thiolation (T or PCP), condensation (C), and epimerization (E), culminating in the release and cyclization of the lipopeptide by a thioesterase (TE) domain.[5]

Caption: Workflow of this compound biosynthesis by the multi-modular NRPS enzyme complex.

Mechanism of Action: Membrane Disruption

The antimicrobial activity of this compound is primarily due to its interaction with and disruption of the cell membrane's lipid bilayer.[4] This process involves the insertion of its hydrophobic fatty acid tail into the membrane, leading to increased permeability, pore formation, and eventual cell lysis.[4][6]

Caption: Logical workflow of this compound's membrane disruption mechanism.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. The this compound-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. ftb.com.hr [ftb.com.hr]

- 10. locusingredients.com [locusingredients.com]

- 11. Formation and structural features of micelles formed by this compound homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifications of this compound-Type Biosurfactants Produced by Bacillus Species Isolated from Rhizosphere of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity-based protein profiling of a this compound-producing nonribosomal peptide synthetase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound quantification [bio-protocol.org]

- 22. Five this compound Isomers Produced during Cheonggukjang Fermentation by Bacillus pumilus HY1 and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization and Online Detection of this compound Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tegewa.de [tegewa.de]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Physicochemical Landscape of Surfactin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfactin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as one of the most powerful biosurfactants discovered to date.[1][2] Its remarkable surface activity, coupled with a diverse range of biological functions including antimicrobial, antiviral, and antitumor properties, has positioned it as a molecule of significant interest in the pharmaceutical and biotechnological sectors.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers and professionals involved in its study and application.

Core Physicochemical Properties of this compound

The unique amphiphilic structure of this compound, consisting of a cyclic heptapeptide linked to a β-hydroxy fatty acid chain, underpins its potent surface-active and biological properties.[1][4] This section details the key physicochemical parameters of this compound, with quantitative data summarized in the accompanying tables.

Molecular Structure and Weight

This compound is not a single entity but rather a family of isoforms, primarily differing in the length and branching of their fatty acid chains, which typically range from 13 to 16 carbons.[1][4] The peptide ring is composed of seven amino acids: L-glutamic acid, L-leucine, D-leucine, L-valine, L-aspartic acid, D-leucine, and L-leucine.[5] The presence of glutamic and aspartic acid residues confers a net negative charge to the molecule.[1]

| Table 1: Molecular Weight of Common this compound Isoforms | |

| This compound Isoform | Molecular Weight (Da) |

| C13 | ~1007 |

| C14 | ~1021 |

| C15 | ~1035 |

| C16 | ~1049 |

| [6][7] |

Solubility

This compound's solubility is highly dependent on the solvent's polarity and the pH of aqueous solutions. It is generally soluble in aqueous solutions at a pH greater than 5, with optimal solubility observed between pH 8 and 8.5.[8] It also demonstrates good solubility in various organic solvents.

| Table 2: Solubility of this compound | |

| Solvent | Solubility |

| Aqueous Solution (pH > 5) | Soluble[8] |

| Ethanol | Soluble[8][9] |

| Methanol | Soluble[8][9] |

| Acetone | Soluble[8] |

| Butanol | Soluble[8] |

| Chloroform | Soluble[8] |

| Dichloromethane | Soluble[8] |

| n-Hexane | Insoluble[8] |

| Ethyl Acetate | Insoluble[8] |

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles. This compound exhibits a very low CMC, indicating its high efficiency as a surfactant.[10][11] The CMC is influenced by the length of the fatty acid chain, with longer chains generally leading to lower CMC values.[10]

| Table 3: Critical Micelle Concentration (CMC) of this compound Homologues | |

| This compound Homologue | CMC (mM) |

| C12 | 0.35[10] |

| C13 | 0.15-0.20 (estimated from various sources) |

| C14 | 0.10-0.12 (estimated from various sources) |

| C15 | 0.08[10] |

Surface Tension Reduction

One of the most remarkable properties of this compound is its exceptional ability to reduce the surface tension of water. At concentrations as low as 20 µM, it can lower the surface tension of water from 72 mN/m to approximately 27 mN/m.[1][11] The extent of surface tension reduction is also dependent on the isoform, with longer fatty acid chains generally exhibiting greater efficacy.[11]

| Table 4: Surface Tension Reduction by this compound Homologues | |

| This compound Homologue | Minimum Surface Tension (mN/m) |

| C12 | 32.2[10] |

| C13 | ~30 (estimated from various sources) |

| C14 | ~28 (estimated from various sources) |

| C15 | 27.5[10] |

Stability

This compound demonstrates remarkable stability across a wide range of environmental conditions, a crucial attribute for its practical applications.

| Table 5: Stability of this compound | |

| Parameter | Stable Range |

| pH | 5-13[8] |

| Temperature | Stable up to 100°C for 1 hour and at 121°C for 10 minutes (autoclaving)[8] |

| Salinity | Stable in NaCl concentrations up to 6%[8] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental methodologies. This section provides an overview of key protocols.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids and determining the CMC of surfactants.[12][13]

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is directly proportional to the surface tension of the liquid.[13]

Protocol Outline:

-

Preparation of this compound Solutions: A series of this compound solutions of varying concentrations are prepared in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Tensiometer Calibration: The tensiometer is calibrated using a liquid with a known surface tension, typically pure water.

-

Measurement: The platinum ring is submerged in the this compound solution and then slowly withdrawn. The force required for detachment is recorded.

-

Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which the surface tension reaches a plateau.[12]

High-Performance Liquid Chromatography (HPLC) for Isoform Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of this compound isoforms.[14][15]

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Protocol Outline:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically methanol or an acetonitrile/water mixture.[14]

-

Chromatographic Conditions:

-

Data Analysis: The retention times of the peaks are compared to those of known this compound isoform standards for identification. The peak area is used for quantification.[14]

Biological Interactions and Signaling Pathways

This compound's potent biological activities are intrinsically linked to its ability to interact with and disrupt cell membranes.[1] This interaction can lead to a cascade of intracellular events, including the induction of apoptosis in cancer cells.

Interaction with Cell Membranes

This compound's amphiphilic nature allows it to readily insert into lipid bilayers.[1] The hydrophobic fatty acid tail anchors into the membrane core, while the hydrophilic peptide ring remains near the polar head groups. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death in microorganisms.[1][17] The interaction is more potent with anionic membranes, which are characteristic of prokaryotic cells, as compared to the zwitterionic membranes of eukaryotic cells, providing a degree of selectivity.

This compound-Induced Apoptosis Signaling Pathway

In cancer cells, this compound has been shown to induce apoptosis through a signaling pathway involving the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).[3][18][19]

Mechanism:

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.[3][18]

-

JNK Activation: The elevated ROS activates the JNK signaling pathway.[3][18]

-

Mitochondrial Pathway: Activated JNK promotes the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[3]

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7.[18]

-

Apoptosis: The activation of executioner caspases leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[18]

Conclusion

This compound's exceptional physicochemical properties, including its low CMC, potent surface tension reduction, and stability, make it a highly effective biosurfactant. These characteristics, combined with its profound biological activities, underscore its significant potential in various applications, from antimicrobial and antiviral agents to novel cancer therapeutics. A thorough understanding of its physicochemical landscape, as detailed in this guide, is paramount for harnessing the full potential of this remarkable molecule in research and drug development.

References

- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound isoforms from Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of this compound produced by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Formation and structural features of micelles formed by this compound homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. ukm.my [ukm.my]

- 15. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iwaponline.com [iwaponline.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]

- 19. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Surfactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as one of the most powerful biosurfactants discovered. Its unique amphiphilic structure, consisting of a seven-amino-acid ring linked to a β-hydroxy fatty acid chain, underpins its potent biological activities. Beyond its exceptional surface tension-lowering capabilities, this compound exhibits a broad and potent antimicrobial spectrum, positioning it as a promising candidate for development as a therapeutic and biopreservative agent. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its activity against a range of microorganisms, the experimental methodologies used to determine its efficacy, and the molecular pathways it influences.

Antimicrobial Spectrum of this compound

This compound demonstrates a wide range of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and anti-mycoplasma effects. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Antibacterial Activity

This compound is effective against both Gram-positive and Gram-negative bacteria. Its ability to interact with and disrupt the phospholipid bilayer of bacterial cell membranes is a key factor in its broad-spectrum antibacterial action. The minimum inhibitory concentration (MIC) of this compound against various bacterial pathogens is summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 512 | [1][2] |

| Staphylococcus aureus (MRSA) | SA 095 | 512 | [1][2] |

| Staphylococcus aureus (MRSA) | SA 366 | 512 | [1][2] |

| Staphylococcus aureus (MRSA) | SA 452 | 512 | [1][2] |

| Staphylococcus aureus (MRSA) | SA 326 | 1024 | [1][2] |

| Shigella dysenteriae | - | 150 (mg/L) | [3] |

| Staphylococcus aureus | - | 200 (mg/L) | [3] |

Note: MIC values can vary depending on the specific this compound isoform, purity, and the experimental conditions used.

Antifungal Activity

This compound also exhibits significant activity against a variety of fungal species, including pathogenic yeasts and filamentous fungi. Its membrane-disrupting properties are also effective against the fungal cell membrane, which is rich in ergosterol. Table 2 presents the MIC of a this compound-like lipopeptide against several fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of a this compound-like Lipopeptide against Representative Fungi

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | MTCC 183 | 12 | [4] |

| Candida tropicalis | MTCC 184 | 15 | [4] |

| Candida kefyr | MTCC 185 | 20 | [4] |

| Aspergillus niger | MTCC 281 | 35 | [4] |

| Aspergillus fumigatus | MTCC 2584 | 25 | [4] |

| Aspergillus flavus | MTCC 277 | 30 | [4] |

Antiviral Activity

This compound's antiviral activity is primarily directed against enveloped viruses. It acts by interacting with the viral lipid envelope, leading to its disruption and a reduction in viral infectivity. This activity is dependent on the concentration of this compound and the specific virus. For instance, this compound has been shown to inactivate viruses such as transmissible gastroenteritis virus (TGEV).

Anti-Mycoplasma Activity

Mycoplasmas, which lack a cell wall, are particularly susceptible to this compound's membrane-disrupting action. This compound can effectively eradicate mycoplasma contamination from cell cultures by directly interacting with and lysing the mycoplasma membrane. A single treatment can lead to the complete removal of viable Mycoplasma hyorhinis from various adherent cell lines.[5]

Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial mechanism of this compound is its ability to insert its fatty acid tail into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to the formation of pores or ion channels. The consequence is an increased permeability of the membrane, causing a leakage of essential ions and metabolites, and ultimately resulting in cell lysis.

Beyond direct membrane damage, this compound can also act as a signaling molecule, particularly in its producing organism, Bacillus subtilis. At sublethal concentrations, this compound can trigger a quorum-sensing (QS) pathway, a cell-to-cell communication system that regulates gene expression in response to population density.

This compound-Mediated Quorum Sensing in Bacillus subtilis

In B. subtilis, this compound production is regulated by the ComQXPA quorum-sensing system. The mature ComX pheromone activates the membrane-bound histidine kinase ComP, which in turn phosphorylates the response regulator ComA. Phosphorylated ComA (ComA-P) then activates the transcription of the srfA operon, which is responsible for this compound synthesis.

Furthermore, this compound itself can act as an extracellular signal that stimulates the kinase activity of Spo0A, a master regulator of sporulation and biofilm formation. This creates a complex regulatory network where this compound not only acts as a weapon against competing microbes but also as a signal for orchestrating social behaviors within the B. subtilis population.

Caption: this compound-mediated quorum sensing in Bacillus subtilis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in the appropriate broth medium to the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in the broth medium. Typically, this is done by adding a volume of the this compound solution to the first well and then transferring half of that volume to the subsequent wells containing an equal volume of fresh broth.

-

Inoculation: Add a standardized microbial inoculum to each well, ensuring the final concentration of microorganisms is appropriate for the assay (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Controls: Include a positive control well (broth with inoculum, no this compound) to ensure microbial growth and a negative control well (broth only) to check for contamination.

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles after treatment with this compound.

Materials:

-

This compound solution

-

Virus stock of known titer

-

A susceptible host cell line (e.g., Vero cells)

-

Cell culture medium and supplements

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

-

Incubator with CO2 supply

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.

-

Virus Treatment: In separate tubes, mix serial dilutions of the this compound solution with a constant amount of virus. Incubate this mixture for a specific period (e.g., 1-2 hours) at 37°C to allow the this compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate them with the this compound-virus mixtures. Also, include a virus control (virus without this compound) and a cell control (no virus).

-

Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour) at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., medium containing low-melting-point agarose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining and Plaque Counting: Fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

Caption: Workflow for Plaque Reduction Assay.

Mycoplasma Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of or kill mycoplasma.

Materials:

-

This compound solution

-

Mycoplasma culture

-

Appropriate mycoplasma broth and agar medium

-

Cell culture plates or tubes

-

Incubator with controlled atmosphere (if required for the specific mycoplasma species)

-

Microscope

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the mycoplasma species to be tested.

-

Treatment: In a liquid culture system (e.g., broth in tubes or microtiter plates), add serial dilutions of this compound to the mycoplasma culture.

-

Incubation: Incubate the cultures under optimal conditions for mycoplasma growth.

-

Assessment of Growth Inhibition:

-

For broth cultures: Observe the cultures for changes in turbidity or color (if using a medium with a pH indicator, as mycoplasma metabolism often leads to a pH change).

-

For agar cultures: After incubation in broth with this compound, plate aliquots onto mycoplasma agar plates. Incubate the plates and observe for the presence or absence of mycoplasma colonies.

-

-

Determination of MIC/MBC: The MIC is the lowest concentration of this compound that prevents a visible change in the broth culture. The Minimum Bactericidal Concentration (MBC) can be determined by subculturing from the clear tubes onto agar plates; the MBC is the lowest concentration that results in no colony formation.

Conclusion

This compound's broad antimicrobial spectrum, coupled with its unique membrane-disrupting mechanism and role in quorum sensing, makes it a molecule of significant interest for researchers in microbiology, drug development, and biotechnology. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to explore the potential of this compound as a novel antimicrobial agent. Further research into the synergistic effects of this compound with other antimicrobials, its in vivo efficacy, and the development of resistant strains will be crucial in translating its promising in vitro activity into practical applications.

References

- 1. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tost.unise.org [tost.unise.org]

- 4. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycoplasma properties and application in cell culture of this compound, a lipopeptide antibiotic from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of Surfactin Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfactin, a cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has demonstrated significant antiviral activity, particularly against enveloped viruses. Its potent membrane-active properties make it a compelling candidate for the development of novel antiviral agents. This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its effects. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiviral therapies.

Introduction

Enveloped viruses, a broad category of pathogens including influenza virus, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope that is crucial for their entry into host cells. This viral envelope presents a prime target for antiviral intervention. This compound, a powerful biosurfactant, has emerged as a promising antiviral agent due to its ability to interact with and disrupt lipid membranes. This document synthesizes the current understanding of this compound's antiviral activity against this class of viruses.

Mechanisms of Antiviral Action

This compound exerts its antiviral effects against enveloped viruses through two primary mechanisms: direct disruption of the viral envelope and inhibition of virus-cell membrane fusion.

-

Viral Envelope Disruption: At higher concentrations, this compound's surfactant properties lead to the destabilization and solubilization of the viral lipid membrane. This direct physicochemical interaction results in the loss of viral integrity and infectivity. Electron microscopy studies have confirmed the disruption of the viral envelope and, in some cases, the partial disassembly of the capsid.[1][2] This mechanism is concentration-dependent and leads to a rapid inactivation of viral particles.[1]

-

Inhibition of Membrane Fusion: At lower, non-cytotoxic concentrations, this compound acts as a membrane fusion inhibitor.[3][4] It inserts into the viral envelope, altering its biophysical properties.[3] This insertion hinders the necessary conformational changes and lipid rearrangements required for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[3][5] Thermodynamic experiments have shown that this compound's presence impedes the formation of negative curvature in lipid layers, a key intermediate in the fusion process.[3][4]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key antiviral mechanisms of this compound.

Caption: Mechanism of viral envelope disruption by this compound.

Caption: Inhibition of virus-cell membrane fusion by this compound.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against a range of enveloped viruses. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, such as the specific virus strain, cell line, and assay format, can influence the observed values.

| Virus Family | Virus | Assay Type | Cell Line | Effective Concentration | Key Findings | Reference |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | CCID50 Reduction | - | 25 µM - 80 µM | >4.4 log10 reduction in CCID50/ml within 15 minutes at 80 µM.[1][6] | [1],[6] |

| Herpesviridae | Suid Herpesvirus 1 (SHV-1) | CCID50 Reduction | - | 80 µM | Significant titre reduction.[1] | [1] |

| Retroviridae | Simian Immunodeficiency Virus (SIV) | CCID50 Reduction | - | 80 µM | >4.4 log10 reduction in CCID50/ml within 60 minutes.[1] | [1] |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | CCID50 Reduction | - | 80 µM | >4.4 log10 reduction in CCID50/ml within 60 minutes.[1] | [1] |

| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Plaque Reduction/qRT-PCR | Epithelial Cells | 15-50 µg/ml | Almost complete inhibition of viral replication at concentrations above 15 µg/ml.[3][7] | [3],[7] |

| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | Plaque Reduction/qRT-PCR | Epithelial Cells | 15-50 µg/ml | Almost complete inhibition of viral replication at concentrations above 15 µg/ml.[3][7] | [3],[7] |

| Coronaviridae | SARS-CoV-2 | Viral Load Reduction | Vero E6 Cells | 1 µg/µL | Significant reduction in viral RNA load after 2-hour pre-treatment.[8][9] | [8],[9] |

Definitions:

-

CCID50: 50% Cell Culture Infectious Dose.

-

EC50: 50% Effective Concentration. The concentration of a drug that gives half-maximal response.

-

IC50: 50% Inhibitory Concentration. The concentration of an inhibitor where the response (or binding) is reduced by half.[10]

-

CC50: 50% Cytotoxic Concentration. The concentration of a substance that causes the death of 50% of cells.[10]

-

Selectivity Index (SI): The ratio of CC50 to IC50 (CC50/IC50), indicating the therapeutic window of a compound.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the antiviral activity of this compound.

Virucidal Assay

This assay determines the direct effect of this compound on the infectivity of viral particles.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to desired concentrations in cell culture medium.

-

Prepare a viral stock of known titer.

-

-

Incubation:

-

Removal of this compound (Optional but Recommended):

-

To prevent effects on the subsequent infection steps, the this compound can be removed by methods such as gel filtration.[7]

-

-

Infection of Host Cells:

-

Serially dilute the virus-surfactin mixtures.

-

Infect susceptible host cell monolayers with the dilutions.

-

-

Quantification of Viral Infectivity:

-

Determine the remaining viral titer using a plaque assay or TCID50 assay.

-

Calculate the reduction in viral titer compared to the untreated control.

-

Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral agent on the ability of a virus to form plaques.

Protocol:

-

Cell Seeding:

-

Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

-

Virus Treatment and Infection:

-

Pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for a specific time and temperature.[7]

-

Alternatively, treat the cell monolayer with this compound before, during, or after infection to investigate the stage of inhibition.

-

Inoculate the cell monolayers with the virus-surfactin mixture or the treated virus.

-

Allow the virus to adsorb to the cells (e.g., 1 hour at 37°C).

-

-

Overlay and Incubation:

-

Remove the inoculum and wash the cells.

-

Add an overlay medium (e.g., containing 1% agar or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.[7]

-

Incubate the plates for a period sufficient for plaque development (e.g., 48-72 hours).

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 4% formaldehyde).

-

Remove the overlay and stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.[7]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Experimental Workflow Visualization

Caption: A typical workflow for a plaque reduction assay.

Signaling Pathways

Current research primarily focuses on the direct physicochemical effects of this compound on the viral envelope and the cell membrane. While this compound is known to interact with and modulate cellular signaling pathways in other contexts (e.g., inflammatory responses), its specific impact on signaling pathways as a primary antiviral mechanism against enveloped viruses is not yet well-elucidated and requires further investigation.

Conclusion and Future Directions

This compound demonstrates potent antiviral activity against a broad range of enveloped viruses through direct virucidal effects and the inhibition of viral entry. Its dual mechanism of action makes it an attractive candidate for further development. Future research should focus on:

-

Broad-spectrum activity: Evaluating the efficacy of this compound against a wider array of clinically relevant enveloped viruses.

-

In vivo studies: Translating the promising in vitro results into animal models to assess safety and efficacy.

-

Structure-activity relationship: Investigating how modifications to the this compound structure could enhance its antiviral potency and reduce cytotoxicity.

-

Formulation development: Designing effective delivery systems to target sites of viral infection.

The unique membrane-active properties of this compound position it as a valuable tool in the ongoing search for novel and effective antiviral therapies.

References

- 1. Mechanism of inactivation of enveloped viruses by the biosurfactant this compound from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Preliminary Studies on Surfactin's Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention for its potent biological activities, including its emerging potential as an anticancer agent.[1][2] Comprising a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, this compound's amphiphilic nature allows it to interact with and disrupt cell membranes, a key characteristic underlying its therapeutic effects.[2] Preliminary research has demonstrated this compound's ability to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][3] This technical guide provides an in-depth overview of the initial findings on this compound's anticancer properties, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values of this compound in various cancer cell lines at different time points.

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |

| MCF-7 | Breast Cancer | 82.6 | 27.3 | 14.8 | [1] |

| HeLa | Cervical Cancer | - | - | - | |

| HepG2 | Liver Cancer | - | - | - | |

| A549 | Lung Cancer | - | - | - |

Data will be populated as more specific studies are reviewed.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the preliminary studies of this compound's anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines and Culture:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for different time intervals (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using dose-response curve analysis.

-

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle:

-

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study their expression levels.

-

Protein Extraction and Quantification:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, JNK, p-Akt, Akt, p-p65, p65) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies have begun to elucidate the molecular mechanisms underlying this compound's anticancer effects. Several key signaling pathways have been implicated, which are visualized below.

ROS/JNK-Mediated Mitochondrial Apoptosis Pathway

This compound has been shown to induce the generation of reactive oxygen species (ROS), which act as upstream signaling molecules to trigger the JNK signaling pathway.[4] Activated JNK then modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in apoptosis.[4][5]

Inhibition of Pro-Survival Signaling Pathways

This compound has also been found to inhibit key pro-survival signaling pathways that are often hyperactivated in cancer cells, including the PI3K/Akt and NF-κB pathways.[6][7] By downregulating these pathways, this compound can suppress cancer cell proliferation, survival, and metastasis.

Experimental Workflow for Investigating this compound's Anticancer Activity

The following diagram illustrates a typical experimental workflow for the preliminary investigation of this compound's anticancer effects.

Conclusion and Future Directions

The preliminary studies on this compound's anticancer activity are promising, demonstrating its ability to induce cytotoxicity in various cancer cell lines through the modulation of key signaling pathways involved in apoptosis and cell survival. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer therapies.

Future research should focus on:

-

Expanding the in vitro studies to a wider range of cancer cell lines to determine the spectrum of this compound's activity.

-

Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound in a physiological context.

-

Investigating the potential for synergistic effects when this compound is used in combination with existing chemotherapeutic agents.

-

Exploring drug delivery systems to enhance the bioavailability and tumor-targeting specificity of this compound.

A deeper understanding of the molecular mechanisms and the validation of its efficacy in preclinical models will be crucial for the translation of this compound into a viable clinical anticancer agent.

References

- 1. This compound induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Surfactin's Role as a Biosurfactant: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Surfactin, a cyclic lipopeptide produced by various strains of the genus Bacillus, stands out as one of the most powerful biosurfactants discovered.[1][2] Its unique amphiphilic structure, consisting of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, grants it remarkable surface-active properties and a wide spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of this compound's physicochemical properties, biosynthesis, mechanisms of action, and its burgeoning applications in the pharmaceutical and drug development sectors. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction: The Molecular Architecture of a Potent Biosurfactant

First identified in cultures of Bacillus subtilis in 1968, this compound is a secondary metabolite renowned for its exceptional ability to lower surface tension.[1][4] The molecule's structure features a cyclic heptapeptide with the sequence (L-Glu)-(L-Leu)-(D-Leu)-(L-Val)-(L-Asp)-(D-Leu)-(L-Leu) linked to a β-hydroxy fatty acid chain of 13–16 carbon atoms, forming a stable lactone ring.[4][5] This arrangement of hydrophobic amino acid residues and a lipid tail, combined with two negatively charged acidic residues (glutamic acid and aspartic acid), creates a powerful amphiphilic molecule.[4] This dual nature allows this compound to partition at interfaces between fluids of different polarities, a property that underpins its function as a biosurfactant and its diverse biological effects, including antimicrobial, antiviral, and anticancer activities.[2][4][6]

Physicochemical Properties

This compound's efficacy as a biosurfactant is defined by its ability to drastically alter the properties of liquid interfaces. Its amphiphilic nature enables it to reduce surface and interfacial tension with high efficiency.[4] A key parameter is the Critical Micelle Concentration (CMC), the concentration at which this compound monomers self-assemble into micelles. Below the CMC, this compound primarily populates the air-water interface, leading to a significant drop in surface tension.[2]

Data Presentation: Quantitative Properties of this compound

The following tables summarize key quantitative data related to this compound's performance and production, providing a basis for comparison across different studies and conditions.

| Property | Value | Reference Strain/Condition |

| Surface Tension Reduction | Reduces water surface tension from 72 mN/m to ~27 mN/m.[1][7] | Bacillus subtilis |

| Critical Micelle Concentration (CMC) | As low as 20 µM.[2][7] | In water |

| Minimum Inhibitory Concentration (MIC) | 12-50 µg/ml against various bacteria.[7] | Broad-spectrum antibacterial activity |

| Bacillus Strain | Fermentation Condition | This compound Yield (g/L) |

| B. subtilis DSM 3256 | Optimized pH (6.75), Temp (37.4°C), Agitation (140 rpm) | 1.1 |

| B. subtilis ATCC 21332 | Addition of activated carbon (133 g/L) | 2.15 |

| B. subtilis ATCC 21332 | Addition of expanded clay (133 g/L) | 3.3 |

| B. subtilis Mutant E8 | Modified bioreactor with cell/foam recycler | 10.26 |

| Wild-type Bacillus strains | Various | Generally < 5.0 |

Biosynthesis and Genetic Regulation

Unlike proteins, this compound is not synthesized by ribosomes. Instead, it is assembled by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by the srfA operon.[4][8] This process also requires the sfp gene, which encodes a phosphopantetheinyl transferase responsible for converting the inactive apo-form of the synthetase into its active holo-form.[8][9]

The production of this compound is tightly regulated by a complex quorum-sensing system.[8] This cell-density-dependent mechanism allows B. subtilis to coordinate gene expression across the population. Two key signaling peptides, ComX and CSF (competence-stimulating factor), activate a phosphorylation cascade involving the ComP histidine kinase and the ComA response regulator.[8] Activated ComA then binds to the promoter of the srfA operon, initiating the transcription of the this compound synthetase enzymes.[8]

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on Current Research on Biosynthesis of Biosurfactants and the Regulation Influenced by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of this compound chemical properties and the potential biomedical applications - ProQuest [proquest.com]

A Deep Dive into Surfactin's Natural Diversity: A Technical Guide for Researchers

Fremont, CA – November 10, 2025 – Surfactin, a potent cyclic lipopeptide biosurfactant produced primarily by various species of the genus Bacillus, has garnered significant attention within the scientific and pharmaceutical communities for its diverse biological activities. This technical guide provides an in-depth exploration of the natural variants and isoforms of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the structural diversity, producing strains, biological functions, and detailed experimental methodologies for the study of these fascinating molecules.

The Structural Landscape of this compound Variants

This compound is characterized by a heptapeptide ring structure linked to a β-hydroxy fatty acid chain of variable length.[1] The canonical amino acid sequence is L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu.[1] However, extensive natural diversity exists, primarily arising from substitutions in the amino acid sequence and variations in the length and branching of the fatty acid tail.[1][2] This structural heterogeneity gives rise to a multitude of this compound isoforms, each with potentially unique physicochemical and biological properties.

The primary driver of this diversity is the non-ribosomal peptide synthetase (NRPS) machinery encoded by the srfA operon.[3] The modular nature of the NRPS enzymes allows for the incorporation of different amino acid residues at specific positions. Furthermore, the availability of various fatty acid precursors within the producing bacterium influences the length and branching of the lipid tail, which typically ranges from 12 to 17 carbons.[1]

Producing Strains and Their this compound Profiles

A variety of Bacillus species are known to produce this compound and its variants. Bacillus subtilis is the most well-studied producer, but other species such as Bacillus amyloliquefaciens, Bacillus licheniformis, and Bacillus pumilus also contribute to the repertoire of known this compound-like molecules.[4] The specific profile of this compound isoforms produced can vary significantly between different strains and is also influenced by cultivation conditions.[5]

Biological Activities and Mechanisms of Action

The amphiphilic nature of this compound, with its hydrophilic peptide head and hydrophobic lipid tail, underpins its potent surface activity and diverse biological functions.[1] These activities include antimicrobial, antiviral, and antitumor effects, as well as roles in cell signaling and biofilm formation.[6][7]

Antimicrobial and Antiviral Activity: this compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and cell lysis.[8] The antiviral activity, particularly against enveloped viruses, is also attributed to its ability to interact with and destabilize the viral envelope.[9] The length of the fatty acid chain has been shown to correlate with the potency of its antiviral and hemolytic activities, with C14 and C15 isoforms often demonstrating higher efficacy.[9]

Signaling and Quorum Sensing: Beyond its direct antimicrobial effects, this compound acts as a signaling molecule in Bacillus populations, playing a crucial role in quorum sensing and coordinating social behaviors such as biofilm formation and sporulation.[10][11]

Quantitative Data on this compound Isoforms

The relative abundance of different this compound isoforms can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Such analyses provide valuable insights into the biosynthetic preferences of different producer strains and the impact of culture conditions on isoform distribution.

| Fatty Acid Chain | Isoform Type | Mole Fraction (%) in B. subtilis HSO 121[12] |

| C12 | n-C12 | 0.32 |

| C13 | iso-C13 | 4.89 |

| C13 | anteiso-C13 | 6.27 |

| C14 | iso-C14 | 23.05 |

| C14 | n-C14 | 8.95 |

| C15 | iso-C15 | 17.69 |

| C15 | anteiso-C15 | 38.69 |

| C16 | iso-C16 | 0.07 |

| C16 | n-C16 | 0.07 |

Experimental Protocols

Extraction and Purification of this compound

A common and effective method for the initial recovery of this compound from fermentation broth is acid precipitation followed by solvent extraction.

Protocol: Acid Precipitation and Solvent Extraction

-

Cell Removal: Centrifuge the bacterial culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

-

Acid Precipitation: Carefully decant the supernatant and adjust its pH to 2.0 using a concentrated acid solution (e.g., 6M HCl). This will cause the this compound to precipitate out of the solution.

-

Incubation: Allow the acidified supernatant to stand overnight at 4°C to ensure complete precipitation.

-

Collection of Precipitate: Centrifuge the acidified supernatant (10,000 x g for 15 minutes) to collect the crude this compound precipitate.

-

Solvent Extraction: Resuspend the precipitate in a suitable organic solvent, such as methanol or ethyl acetate, to dissolve the this compound while leaving some impurities behind.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude this compound extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques like silica gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound Isoforms by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful tool for separating and identifying different this compound isoforms.

Protocol: HPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column is typically used for the separation of lipopeptides.

-

Mobile Phase: A gradient of acetonitrile and water, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

-

Solvent A: Water + 0.1% TFA

-

Solvent B: Acetonitrile + 0.1% TFA

-

-

Gradient Program: A typical gradient might start with a lower concentration of Solvent B, gradually increasing to elute the more hydrophobic isoforms.

-

Mass Spectrometry: The eluent from the HPLC is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is often used for the detection of this compound isoforms.

-

MS/MS Analysis: Fragmentation of the parent ions is performed to obtain characteristic fragment ions that can be used to confirm the amino acid sequence and identify modifications.

-

Determination of Antimicrobial Activity

The antimicrobial properties of this compound variants can be assessed using methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well Diffusion Assay

-

Prepare Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.

-

Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Create Wells: Aseptically create wells in the agar using a sterile cork borer.

-

Add this compound Solution: Add a known concentration of the purified this compound variant or extract into each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target microorganism.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound sample in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate Wells: Add a standardized inoculum of the target microorganism to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Visualizing this compound's Regulatory and Signaling Roles

Graphviz diagrams are provided to illustrate the key molecular pathways involved in this compound production and its subsequent signaling activities.

References

- 1. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tost.unise.org [tost.unise.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Exploring ComQXPA quorum-sensing diversity and biocontrol potential of Bacillus spp. isolates from tomato rhizoplane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. researchgate.net [researchgate.net]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 12. biorxiv.org [biorxiv.org]

A Deep Dive into the Biosynthesis of Surfactin in Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfactin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention in the pharmaceutical and biotechnological sectors due to its diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Its efficacy as a biosurfactant also makes it a valuable compound in environmental and industrial applications.[2][3] Understanding the intricate molecular machinery behind this compound biosynthesis is paramount for harnessing its full potential through metabolic engineering and process optimization. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its complex regulatory networks, quantitative production data, and detailed experimental protocols relevant to its study and manipulation.

The this compound Biosynthesis Pathway: A Non-Ribosomal Assembly Line

This compound is not synthesized by conventional ribosomal machinery but rather through a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS) system.[3] This multi-enzyme complex is encoded by the large srfA operon, which spans approximately 27 kb.[4] The synthesis of this compound can be conceptually divided into three main stages: the biosynthesis of the fatty acid and amino acid precursors, the assembly of these precursors by the NRPS machinery, and the final cyclization and release of the mature this compound molecule.[1]

The core of the this compound biosynthesis machinery is the this compound synthetase, a mega-enzyme complex composed of four main proteins encoded by the srfA operon: SrfAA, SrfAB, SrfAC, and SrfAD.[4][5] These proteins are organized into seven modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[3][6] Each module contains several catalytic domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.[3]

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.[3]

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.[3]

-